molecular formula C18H16N2O6 B2920380 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide CAS No. 683235-23-6

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2920380
CAS No.: 683235-23-6
M. Wt: 356.334
InChI Key: CPLQDFSVGINENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide (CAS 356526-72-2) is a small molecule research chemical with a molecular formula of C18H16N2O6 and a molecular weight of 356.33 g/mol . This compound is built on a phthalimide (1,3-dioxoisoindole) core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The structure is strategically functionalized with a 3,4,5-trimethoxybenzamide group, a motif present in several pharmacologically active agents and known to contribute to molecular recognition and binding . Compounds based on the 2,3-dihydro-1,3-dioxo-1H-isoindole structure have been identified as a novel class of potent small-molecule heparanase inhibitors . Heparanase is an endo-β-glucuronidase that cleaves heparan sulfate, an activity critically involved in tumor metastasis, angiogenesis, and inflammation. Therefore, this benzamide derivative serves as a critical tool for researchers investigating the role of heparanase in cancer biology and other pathological processes. Its potential application extends to the study of angiogenesis, as heparanase inhibitors have demonstrated anti-angiogenic effects in scientific research . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(21)19-10-4-5-11-12(8-10)18(23)20-17(11)22/h4-8H,1-3H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLQDFSVGINENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate isoindole derivative. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced amide compounds .

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Synthesis Method Key Data/Findings
Target Compound : N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide Isoindole-1,3-dione core + 3,4,5-trimethoxybenzamide Coupling of isoindole-5-amine with 3,4,5-trimethoxybenzoyl chloride High yield (84% for analogous compound 5a) ; potential kinase inhibition activity.
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) Salicylamide group (2-hydroxybenzamide) + 3,4,5-trimethoxybenzamide Reaction of salicylamide with 3,4,5-trimethoxybenzoyl chloride 33% yield; 96.9% HPLC purity; NMR-confirmed structure .
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3-Bromophenyl substituent + 3,4,5-trimethoxybenzamide Crystallographically characterized; planar benzanilide backbone X-ray structure reveals intermolecular H-bonding via methoxy groups .
N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide Benzodioxole methyl group + 3,4,5-trimethoxybenzamide Commercial availability (CAS 327093-91-4); no yield data Molecular weight: 345.35 g/mol; potential C–H functionalization applications .
N-[5-(Furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide Thiadiazole-furan hybrid + 3,4,5-trimethoxybenzamide Multi-step synthesis involving Lawesson’s reagent Density: 1.398 g/cm³; molecular formula C₁₇H₁₈N₄O₅S .
N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide Sulfamoyl and methoxy groups on phenyl ring + 3,4,5-trimethoxybenzamide Predicted pKa: 11.72; density: 1.247 g/cm³ Potential sulfonamide-based biological activity (e.g., enzyme inhibition) .

Key Observations:

Structural Diversity: The target compound’s isoindole-1,3-dione core distinguishes it from analogs with simpler aromatic substituents (e.g., 1y’s salicylamide or ’s bromophenyl group). N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide introduces a benzodioxole methyl group, increasing lipophilicity compared to the target compound’s isoindole system.

Synthetic Yields :

  • The target compound’s synthesis (84% yield for analog 5a ) outperforms 1y (33% yield ), likely due to optimized coupling conditions or amine reactivity.

Biological Implications :

  • 1y ’s hydroxyl group enables hydrogen bonding, whereas the target compound ’s dione may engage in dipole interactions.
  • Thiadiazole- and sulfamoyl-containing analogs () exhibit higher molecular weights and heteroatom-rich structures, suggesting divergent pharmacokinetic profiles.

Physicochemical Properties :

  • The target compound ’s planar isoindole system may reduce solubility compared to flexible analogs like N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide (CAS 5422-05-9) , which has an ethyl linker enhancing conformational freedom.

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by research findings.

Structural Characteristics

The compound belongs to the class of phthalimides and exhibits a complex structure characterized by the presence of an isoindole moiety. Its chemical formula is C23H27N2O6C_{23}H_{27}N_{2}O_{6} with a molecular weight of approximately 403.384 g/mol. The structural representation can be summarized as follows:

PropertyDescription
Chemical FormulaC23H27N2O6
Molecular Weight403.384 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors that introduce the isoindole and trimethoxybenzamide functionalities. While specific synthetic routes are not detailed in the available literature, compounds with similar structures have been synthesized using methods such as condensation reactions and cyclization processes commonly employed in organic chemistry.

Biological Activity

Research indicates that compounds containing the isoindole structure exhibit a range of biological activities including:

Anticancer Activity

Studies have shown that derivatives of isoindoles possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and disruption of cell cycle progression.

Antimicrobial Activity

The antimicrobial potential of isoindole derivatives has been explored extensively. In vitro studies have reported significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 625 µg/mL to 1250 µg/mL against these microbes .

Neuroprotective Effects

Some studies suggest that compounds with similar structures may offer neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antibacterial Activity : A study investigated various derivatives of isoindoles for their antibacterial properties. Compounds demonstrated significant activity against Gram-positive bacteria with MIC values indicating potent inhibition .
  • Cytotoxicity Against Cancer Cells : Research involving structurally related isoindole derivatives showed promising results in inhibiting the growth of cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through mitochondrial pathways .
  • Neuroprotective Studies : Another study assessed the neuroprotective effects of isoindole derivatives in models of neurodegeneration. Results indicated a reduction in neuronal death and improved cognitive function in treated animals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.